N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide: is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a tetrazol ring, a nitrobenzenesulfonamide moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the Ugi-azide reaction , which allows for the formation of 1,5-disubstituted tetrazoles under mild conditions. The reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an azide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of nitroso derivatives or carboxylic acids.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of various substituted tetrazoles or benzenesulfonamides.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Medicine: The compound may have therapeutic potential, especially in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The exact mechanism by which N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzymes or receptors that play a role in biological processes.
Comparison with Similar Compounds
Cilostazol: A phosphodiesterase III inhibitor used in the treatment of intermittent claudication.
Imatinib: A tyrosine kinase inhibitor used in the treatment of certain types of cancer.
Uniqueness: N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research is needed to fully explore its capabilities and benefits.
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Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4S/c21-20(22)12-8-4-5-9-13(12)25(23,24)15-10-14-16-17-18-19(14)11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVSXSBUUMFLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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